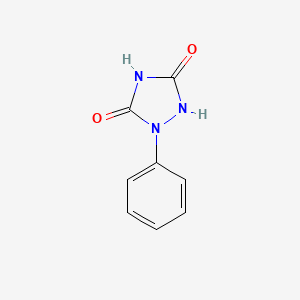
1-Phenylurazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, benzidine was coupled with ethyl cyanoacetate and malononitrile to give azo-hydrazo products, which were then cyclized using hydrazine and phenyl hydrazine . Another study reported the transcarbamylation reaction in the hydrazine series, which occurs within the temperature range 160-210°C with a reaction time never less than 3-4 hours .Chemical Reactions Analysis
Cyclic voltammetry results indicate that the electrochemically generated 4-(4-R-phenyl)-4H-1,2,4-triazole-3,5-diones are unstable and participate in oxidative ring cleavage . The effect of different parameters such as pH, 4-phenylurazole concentration, solvent, temperature, substitute effect, and time window of the chosen electrochemical method have been studied .Physical And Chemical Properties Analysis
4-Phenylurazole appears as colorless columnar crystals, with a melting point of 207-209°C. It is soluble in ethanol but insoluble in ether . The molecular weight is 177.16 .Aplicaciones Científicas De Investigación
Polymer Synthesis
1-Phenylurazole is utilized in the synthesis of novel aliphatic polyamides. When reacted with acetyl chloride, it leads to the formation of polyamides with inherent viscosities ranging from 0.108–0.396 dl g−1, demonstrating potential in the creation of new materials. These polymers are soluble in most organic solvents, suggesting a wide range of applications in material science (Mallakpour & Sheikholeslami, 1999).
Antimicrobial and Antioxidant Activities
1-Phenylurazole derivatives have been shown to possess antimicrobial and antioxidant properties. Research on pyrazole derivatives indicates the potential for these compounds to be developed as antimicrobial and antioxidant agents, which could have significant implications in medicinal chemistry (Chennapragada & Palagummi, 2018).
Chemical Reactions and Synthesis
Studies on the reactions between diazomethane and 1-phenylurazole have led to the formation of various products, indicating its utility in synthetic organic chemistry. This research enhances the understanding of reaction mechanisms involving 1-phenylurazole (Bausch & Wang, 1993).
Luminescence Sensing
1-Phenylurazole-related compounds are explored in luminescence sensing, particularly for the detection of ions like Fe3+. This application is significant in analytical chemistry, offering a new approach to sensing and detection methods (Liu & Liang, 2021).
Pharmaceutical Research
In the realm of pharmacology, derivatives of 1-Phenylurazole are evaluated for theirpotential in various applications, such as toxicity assessment, tumor inhibition, and anti-inflammatory actions. For instance, research on 1,3,4-oxadiazole and pyrazole derivatives has indicated their potential in toxicity assessment and tumor inhibition, highlighting the utility of 1-Phenylurazole in the development of new pharmaceutical agents (Faheem, 2018).
Cancer Research
1-Phenylurazole derivatives have been used in the discovery of apoptosis inducers, potentially contributing to cancer treatment research. This research underscores the importance of chemical genetics in identifying new anticancer agents and understanding molecular targets (Cai, Drewe, & Kasibhatla, 2006).
Organic Synthesis
In the field of organic chemistry, the synthesis and characterization of 1-Phenylurazole derivatives are explored for various applications, including as intermediates in the synthesis of other complex molecules. This research is crucial in expanding the repertoire of synthetic routes available to chemists (Chandrasekhar, Kumar, Mallela, & Bhirud, 2004).
Inhibitors in Biochemical Pathways
1-Phenylurazole compounds have been identified as novel antagonists for certain biochemical receptors, such as the P2X7 receptor. This discovery opens new avenues in the study of cellular signaling pathways and drug development (Nelson et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
1-phenyl-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-7-9-8(13)11(10-7)6-4-2-1-3-5-6/h1-5H,(H2,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYLHMAYBQLBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219576 | |
| Record name | 1,2,4-Triazolidine-3,5-dione, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylurazole | |
CAS RN |
6942-46-7 | |
| Record name | 1,2,4-Triazolidine-3,5-dione, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006942467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6942-46-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6942-46-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Triazolidine-3,5-dione, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1,2,4-triazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



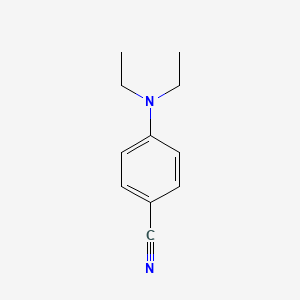
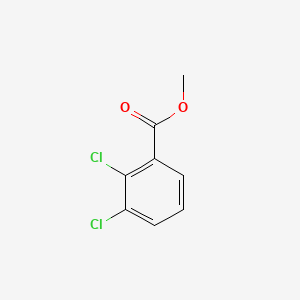
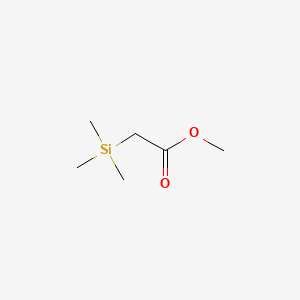
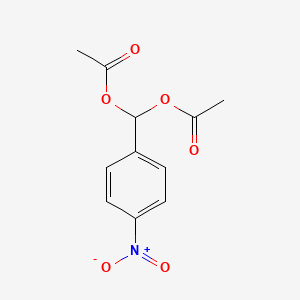
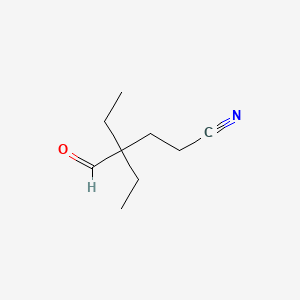
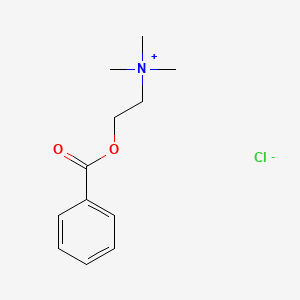
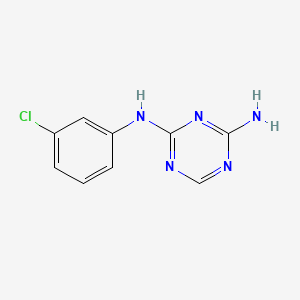
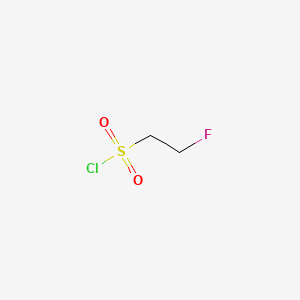
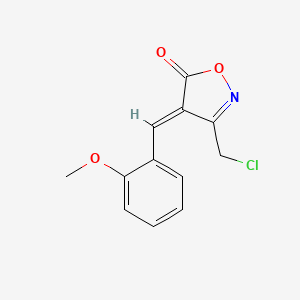
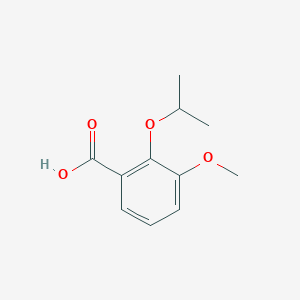
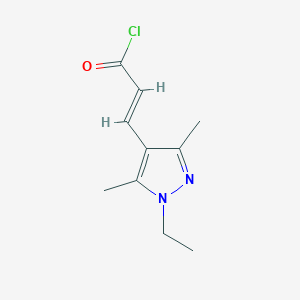
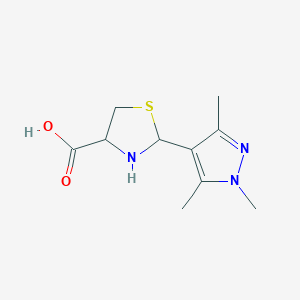
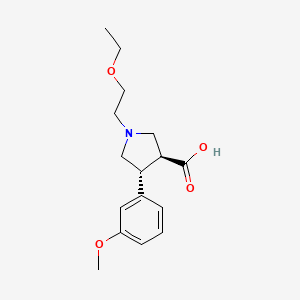
![ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate](/img/structure/B1359972.png)